molecular formula C21H19N3OS B2662116 (E)-4-methoxy-N'-phenyl-N-(phenylcarbamothioyl)benzimidamide CAS No. 324579-73-9

(E)-4-methoxy-N'-phenyl-N-(phenylcarbamothioyl)benzimidamide

Cat. No. B2662116
CAS RN: 324579-73-9
M. Wt: 361.46
InChI Key: HZERZOJQOXSUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide” is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics .

Scientific Research Applications

Anti-Inflammatory and Anti-Arthritic Properties

(E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide: has shown promise in inhibiting arthritis by targeting the signal transducer and activator of transcription 3 (STAT3) pathway . Researchers have synthesized a novel derivative called (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) , which exhibits potent anti-inflammatory and anti-arthritic activities. MMPP inhibits pro-inflammatory responses by blocking STAT3 activation and downstream signaling in murine macrophages and human synoviocytes from patients with rheumatoid arthritis (RA). Additionally, MMPP demonstrated efficacy in a collagen antibody-induced arthritis (CAIA) mouse model in vivo. These findings suggest that MMPP holds great potential for RA treatment.

Bioactivity Against Cancer Cells

Another avenue of research involves exploring the bioactivity of this compound against cancer cells. While specific studies on (E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide are limited, related benzimidazole derivatives have been investigated. For instance, 2-phenylbenzimidazoles synthesized with high yield and efficiency were evaluated for their effect on cancer cell lines (A549, MDA-MB-231, and PC3). Understanding the structure-activity relationship of these compounds could provide insights into potential anticancer applications .

Electron Beam Modification

Organic materials modified by electron beams have applications in various fields, including biomedical, textile, environmental protection, electrical, and radiation dosimetry. While direct studies on (E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide are scarce, exploring its behavior under electron beam irradiation could reveal novel properties and applications. Investigating its stability, reactivity, and potential for functionalization may lead to innovative uses in material science .

Metal Complexes and Coordination Chemistry

Considering the compound’s structural features, it may form coordination complexes with transition metals. Research on acyclic and cyclic imines and their metal complexes has gained attention. Investigating the ligand properties of (E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide could contribute to the field of coordination chemistry, potentially leading to catalytic applications or materials with unique properties .

properties

IUPAC Name

(1Z)-1-[anilino-(4-methoxyphenyl)methylidene]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-25-19-14-12-16(13-15-19)20(22-17-8-4-2-5-9-17)24-21(26)23-18-10-6-3-7-11-18/h2-15H,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZERZOJQOXSUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/C(=S)NC2=CC=CC=C2)/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-methoxy-N'-phenyl-N-(phenylcarbamothioyl)benzimidamide

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